molecular formula C11H7Cl2FN2O B2847349 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-fluorophenyl)-1-ethanone CAS No. 866151-51-1

2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-fluorophenyl)-1-ethanone

Cat. No.: B2847349
CAS No.: 866151-51-1
M. Wt: 273.09
InChI Key: WUXQXVHPSPOQKM-UHFFFAOYSA-N
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Description

2-(4,5-Dichloro-1H-imidazol-1-yl)-1-(4-fluorophenyl)-1-ethanone is a chemical compound characterized by its unique structure, which includes an imidazole ring substituted with chlorine atoms and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-fluorophenyl)-1-ethanone typically involves the following steps:

  • Imidazole Derivative Synthesis: The starting material is often an imidazole derivative, which undergoes halogenation to introduce chlorine atoms at the 4 and 5 positions.

  • Fluorination: The fluorophenyl group is introduced through a fluorination reaction, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Coupling Reaction: The imidazole derivative and fluorophenyl group are then coupled using a suitable coupling reagent, such as a palladium catalyst in a cross-coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often involving nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, in acidic or basic conditions.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.

  • Substitution: Amines, alcohols, in polar aprotic solvents like DMF or DMSO.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Substituted imidazoles or phenyl derivatives.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as antimicrobial or antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-fluorophenyl)-1-ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • 2-(4,5-dichloro-1H-imidazol-1-yl)-N-hydroxyethanimidamide

  • 1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanol

Uniqueness: 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-fluorophenyl)-1-ethanone is unique due to its specific substitution pattern on the imidazole ring and the presence of the fluorophenyl group. This combination of functional groups can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4,5-dichloroimidazol-1-yl)-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2FN2O/c12-10-11(13)16(6-15-10)5-9(17)7-1-3-8(14)4-2-7/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXQXVHPSPOQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C=NC(=C2Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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